REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[CH:9](=[CH2:10])[c:11]1[cH:12][cH:13][c:14]([Mg+:17])[cH:15][cH:16]1.[Cl-:18].[Cl-:8].[NH4+:19].[O-:21][C:22]([CH3:23])=[O:24].[O-:25][C:26]([CH3:27])=[O:28].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[Pd+2:20]>>[c:2]1(-[c:14]2[cH:13][cH:12][c:11]([CH:9]=[CH2:10])[cH:16][cH:15]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1ccc([Mg+])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Pd+2]
|
Name
|
|
Type
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product
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Smiles
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C=Cc1ccc(-c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |